molecular formula C17H23NO5S2 B2368251 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034615-58-0

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2368251
CAS No.: 2034615-58-0
M. Wt: 385.49
InChI Key: CHPGOJGULKDZNZ-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy, methyl, and dimethyl groups at positions 2, 4, and 5, respectively. The molecule also includes a thiophen-2-yl ethyl moiety modified with a hydroxyethoxy chain. The hydroxyethoxy group enhances hydrophilicity, which may improve solubility and bioavailability compared to purely hydrophobic analogs .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S2/c1-12-9-14(22-3)17(10-13(12)2)25(20,21)18-11-15(23-7-6-19)16-5-4-8-24-16/h4-5,8-10,15,18-19H,6-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPGOJGULKDZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)OCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, with the CAS number 2034615-58-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₇H₂₃N₁O₅S₂
  • Molecular Weight : 385.5 g/mol
  • Structure : The compound features a sulfonamide group, which is known for its diverse pharmacological properties.

Antiinflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activities. For instance, studies have shown that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages. This suggests a potential role for this compound in managing inflammatory conditions.

Anticancer Activity

Preliminary studies suggest that certain derivatives of benzenesulfonamides may possess anticancer properties. Compounds structurally related to this sulfonamide have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Study 1: In Vitro Evaluation

A study investigated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results demonstrated that compounds with a similar structure to this compound showed significant inhibition of cell growth at concentrations ranging from 10 to 100 µg/mL. The mechanism was linked to the induction of apoptosis through caspase activation.

Concentration (µg/mL) Cell Viability (%)
1075
5050
10030

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound was evaluated for its ability to reduce NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The findings indicated a dose-dependent reduction in NO levels, suggesting that this compound could serve as a potential therapeutic agent for inflammatory diseases.

Treatment (µg/mL) NO Production (µM)
Control25
1020
5015
10010

The proposed mechanism of action includes:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the expression of TNF-α and IL-6, which are critical mediators in inflammatory responses.
  • Reduction of Oxidative Stress : By decreasing NO production, it mitigates oxidative stress within cells, contributing to its protective effects against inflammation.

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their physicochemical or biological properties, inferred from evidence-based synthesis routes and functional group analysis.

Structural Analogues with Sulfonamide and Thiophene Moieties
Compound Name / ID Key Functional Groups Synthesis Method Notable Properties Reference
Target Compound Benzenesulfonamide, thiophen-2-yl, hydroxyethoxy Not explicitly described in evidence Hypothesized improved solubility due to hydroxyethoxy; potential enzyme inhibition
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole-thione, sulfonyl, halogens Cyclization of hydrazinecarbothioamides Tautomerism (thione vs. thiol); halogen substituents enhance electronic effects [1]
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Quinolone, bromothiophene, piperazine Nucleophilic substitution Antibacterial activity linked to bromothiophene and quinolone synergy [2]
N-(2-Hydroxyethyl)-N-methyl perfluorooctanesulfonamide Perfluorinated sulfonamide, hydroxyethyl Not specified High chemical stability; potential environmental persistence due to perfluorination [5]

Key Observations :

  • Thiophene vs. Halogenated Aromatics : The target compound’s thiophen-2-yl group may confer distinct electronic properties compared to halogenated phenyl rings (e.g., in [7–9]). Thiophene’s electron-rich nature could enhance π-π stacking in biological targets, while halogens (Cl, Br) in other sulfonamides increase lipophilicity and metabolic stability .
  • Hydroxyethoxy vs. Hydroxyethyl : The hydroxyethoxy chain in the target compound extends hydrophilicity compared to the shorter hydroxyethyl group in ’s perfluorinated sulfonamide. This may reduce membrane permeability but improve aqueous solubility .
  • Triazole-Thione Tautomerism : Compounds like [7–9] exhibit tautomerism, which influences reactivity and binding modes. The target compound lacks this feature, suggesting simpler conformational dynamics .

Preparation Methods

Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared via sulfonation and chlorination of a substituted toluene derivative:

  • Sulfonation :
    • 2-Methoxy-4,5-dimethyltoluene is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C.
    • Conditions :
      • Molar ratio (substrate:ClSO₃H) = 1:1.2
      • Reaction time: 4–6 hours
      • Yield: 78–85%.
  • Chlorination :
    • The sulfonic acid intermediate reacts with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂).
    • Key step : PCl₅ acts as a chlorinating agent, converting -SO₃H to -SO₂Cl.

Table 1 : Optimization of Sulfonyl Chloride Synthesis

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Prevents decomposition
ClSO₃H stoichiometry 1.2 equiv Maximizes conversion
Solvent DCM Enhances solubility

Preparation of 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine

This amine intermediate is synthesized via nucleophilic substitution and reductive amination :

  • Thiophene-2-ethyl bromide synthesis :
    • Thiophene-2-carboxaldehyde undergoes Henry reaction with nitroethane, followed by reduction to 2-(thiophen-2-yl)ethylamine.
  • Hydroxyethoxy introduction :
    • Step 1 : 2-(Thiophen-2-yl)ethylamine reacts with ethylene carbonate in dimethylformamide (DMF) at 80°C.
      • Base: Potassium carbonate (K₂CO₃)
      • Yield: 65–70%.
    • Step 2 : Hydroxy protection (if needed) using tert-butyldimethylsilyl (TBS) chloride.

Key Challenge : Avoiding over-alkylation. Excess ethylene carbonate leads to di-substituted byproducts.

Sulfonamide Coupling Reaction

The final step involves reacting the amine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride:

  • Conditions :
    • Solvent: Tetrahydrofuran (THF) or DCM
    • Base: Triethylamine (Et₃N, 2.5 equiv) to neutralize HCl.
    • Temperature: 0°C → room temperature (RT)
    • Reaction time: 12–18 hours.
  • Workup :
    • Extraction with ethyl acetate/water
    • Purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
    • Yield: 60–68%.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in the sulfonyl chloride, forming the sulfonamide bond.

Alternative Routes and Modifications

  • Pd-Catalyzed Cross-Coupling :
    • Suzuki-Miyaura coupling introduces the thiophene moiety post-sulfonamide formation.
    • Catalyst : Pd(PPh₃)₄
    • Limitation : Requires halogenated intermediates.
  • One-Pot Synthesis :
    • Combines sulfonation, chlorination, and coupling in a single reactor, reducing purification steps.
    • Trade-off : Lower yield (50–55%) due to side reactions.

Characterization and Validation

  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, aromatic), 6.95–6.98 (m, 2H, thiophene), 3.82 (s, 3H, OCH₃), 3.68–3.72 (m, 4H, -OCH₂CH₂OH).
    • HRMS : [M+H]⁺ calculated for C₁₈H₂₄N₂O₅S₂: 437.12; observed: 437.11.
  • Crystallography :
    • X-ray diffraction confirms the sulfonamide’s tetrahedral geometry and intramolecular H-bonding (O–H⋯N).

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts and ethylene carbonate contribute >60% of raw material costs.
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity.

Q & A

Q. Table 1. Key Reaction Conditions for Sulfonamide Synthesis

StepReagents/ConditionsYield (%)Reference
AcylationAcetyl chloride, DCM, 0°C, 2h68
Sulfonamide CouplingTEA, DMF, 25°C, 12h72
PurificationColumn chromatography (EtOAc/hexane)95% purity

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (CYP450, µM)logPReference
2-Methoxy derivative1.83.1
2-Ethoxy derivative1.13.4

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